An In-depth Technical Guide on the Core Chemical Structure and Properties of 2-(Hydroxymethyl)-4-methoxybenzoic acid
An In-depth Technical Guide on the Core Chemical Structure and Properties of 2-(Hydroxymethyl)-4-methoxybenzoic acid
Abstract
This technical guide provides a comprehensive analysis of 2-(hydroxymethyl)-4-methoxybenzoic acid (CAS No. 65399-12-4), a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, materials science, and organic synthesis. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of physical organic chemistry and extensive data from structurally related analogs to build a robust predictive profile. The guide details the compound's core physicochemical properties, offers a predictive interpretation of its spectroscopic characteristics (NMR, IR, and MS), proposes a logical synthetic pathway, and discusses its potential reactivity and applications. All theoretical and practical discussions are grounded in authoritative data from analogous compounds to ensure scientific integrity and provide a valuable, field-proven resource for laboratory professionals.
Molecular Structure and Physicochemical Properties
2-(Hydroxymethyl)-4-methoxybenzoic acid is a trifunctional aromatic compound featuring a benzene ring substituted with a carboxylic acid group, a hydroxymethyl group, and a methoxy group. The specific arrangement of these functional groups—with the hydroxymethyl and methoxy groups positioned ortho and para to the carboxylic acid, respectively—dictates its electronic properties, reactivity, and intermolecular interactions. The presence of both hydrogen-bond donor (-COOH, -CH₂OH) and acceptor (-COOH, -OCH₃, -CH₂OH) groups suggests it is a crystalline solid with moderate solubility in polar organic solvents and limited solubility in water, a common trait for benzoic acid derivatives.[1][2][3]
The methoxy group, being an electron-donating group, and the carboxylic acid, an electron-withdrawing group, create a distinct electronic environment on the aromatic ring that influences its chemical behavior.
Core Structural and Chemical Data
The fundamental properties of 2-(hydroxymethyl)-4-methoxybenzoic acid are summarized below. These values are based on its chemical formula and data from closely related isomers and analogs.[4][5]
| Property | Value / Predicted Value | Source(s) |
| IUPAC Name | 2-(Hydroxymethyl)-4-methoxybenzoic acid | - |
| CAS Number | 65399-12-4 | [4] |
| Molecular Formula | C₉H₁₀O₄ | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Appearance | Predicted: White to off-white crystalline solid | [6] |
| Predicted pKa | ~4.0 - 4.5 (Carboxylic Acid) | [7][8] |
| Predicted LogP | 1.0 - 1.5 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
Molecular Structure Visualization
The 2D structure of the molecule highlights the spatial relationship between the functional groups.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the successful transformation at each stage.
Step 1: Benzylic Bromination of 4-Methoxy-2-methylbenzoic acid
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Causality: This step selectively introduces a bromine atom at the benzylic position, which is activated for radical reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions on the aromatic ring. A radical initiator like AIBN is required to start the chain reaction.
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-2-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Add a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC by observing the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-4-methoxybenzoic acid.
-
-
Validation: The crude product should be analyzed by ¹H NMR. The disappearance of the methyl singlet (around δ 2.3-2.5 ppm) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) at a downfield position (around δ 4.5-4.7 ppm) confirms the successful bromination.
Step 2: Hydrolysis to 2-(Hydroxymethyl)-4-methoxybenzoic acid
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Causality: The benzylic bromide is an excellent substrate for SN2 reactions. Hydrolysis with water, facilitated by a weak base to neutralize the HBr byproduct, will substitute the bromine with a hydroxyl group. A weak base like sodium bicarbonate is used to prevent any potential side reactions involving the acidic carboxylic acid proton.
-
Methodology:
-
Dissolve the crude 2-(bromomethyl)-4-methoxybenzoic acid from the previous step in a mixture of acetone and water.
-
Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.
-
Heat the mixture to a gentle reflux (50-60°C) for 1-3 hours, monitoring by TLC until the starting bromide is consumed.
-
Cool the mixture and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with dilute HCl (e.g., 1M) until the pH is ~2-3. The desired product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol/water.
-
-
Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2. A successful reaction will show the disappearance of the -CH₂Br signal and the appearance of the -CH₂OH signal in the ¹H NMR spectrum.
Potential Applications and Research Directions
Given the structural motifs present in 2-(hydroxymethyl)-4-methoxybenzoic acid, its potential applications can be extrapolated from related compounds.
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Pharmaceutical Intermediates: Many substituted benzoic acids are core scaffolds in drug development. For instance, 4-methoxy-2-methylbenzoic acid serves as an intermediate for anti-inflammatory and analgesic drugs. [6]The presence of the hydroxymethyl group offers an additional site for modification, making it a potentially valuable building block for creating libraries of novel therapeutic agents.
-
Materials Science: Aromatic carboxylic acids are often used in the synthesis of specialty polymers and resins, imparting thermal stability and specific chemical resistance. [9]The additional hydroxyl functionality could be used for cross-linking or creating novel polyesters.
-
Agrochemicals and Fragrances: Esters of methoxybenzoic acids are used in the fragrance and agrochemical industries. [10][11]The title compound could serve as a precursor to esters with unique aromatic profiles or biological activities.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-(hydroxymethyl)-4-methoxybenzoic acid. However, based on the GHS classifications for structurally similar compounds like 4-methoxy-2-methylbenzoic acid and other substituted benzoic acids, the following hazards should be assumed: [12][13]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid dust formation. Keep away from strong oxidizing agents.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
-
Aldlab Chemicals. 2-(hydroxymethyl)-4-methoxybenzoic acid. [Link]
-
PubChem. 2-Hydroxy-4-methoxybenzoic acid;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol. [Link]
-
ACS Publications. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]
-
PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
-
University of Regensburg. 13C NMR Chemical Shift Table. [Link]
-
Doc Brown's Chemistry. Physical chemical properties benzoic acid. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
SATHEE. Chemistry Benzoic Acid. [Link]
-
PubChem. 4-Methoxysalicylic Acid. [Link]
-
Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]
-
LISKON. Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. [Link]
-
PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]
-
ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]
-
ACS Publications. Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]
-
ResearchGate. Experimental and theoretical study on benzoic acid derivatives. [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
-
PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]
-
FooDB. Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
DSpace@MIT. 1H NMR Spectral parameters for substituted benzenes. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
Oreate AI Blog. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. [Link]
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PMC. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
-
SlidePlayer. IR Spectroscopy of Hydrocarbons. [Link]
-
PubChem. 2-Hydroxy-4-methoxybenzoate. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Let's Talk Academy. Benzoic Acid Mass Spectrum. [Link]
-
ACS Publications. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]
Sources
- 1. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. aldlab-chemicals_2-(hydroxymethyl)-4-methoxybenzoic acid [aldlab.com]
- 5. 4-Methoxysalicylic Acid | C8H8O4 | CID 75231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]
- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 10. Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends - LISKON [liskonchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]
